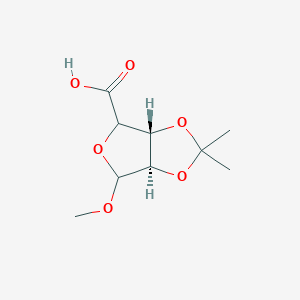
Methyl 2,3-O-isopropylidene-beta-D-ribofuranosiduronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,3-O-isopropylidene-beta-D-ribofuranosiduronic acid is a derivative of D-ribose. It is commonly used as an intermediate in the synthesis of various bioactive compounds, including those containing arsenic. This compound is characterized by its unique structure, which includes an isopropylidene group protecting the hydroxyl groups at the 2 and 3 positions of the ribofuranosiduronic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,3-O-isopropylidene-beta-D-ribofuranosiduronic acid is typically synthesized from D-ribose. The synthesis involves the protection of the hydroxyl groups at the 2 and 3 positions with an isopropylidene group. This protection is achieved using acetone and an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are conducted in large reactors. The purification steps may include distillation, crystallization, and various chromatographic techniques to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-O-isopropylidene-beta-D-ribofuranosiduronic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The isopropylidene group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Acidic or basic conditions, along with specific catalysts, are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
Methyl 2,3-O-isopropylidene-beta-D-ribofuranosiduronic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and bioactive compounds.
Biology: The compound is utilized in the study of carbohydrate metabolism and enzyme interactions.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting metabolic disorders.
Mechanism of Action
The mechanism of action of Methyl 2,3-O-isopropylidene-beta-D-ribofuranosiduronic acid involves its interaction with specific molecular targets and pathways. The isopropylidene group protects the hydroxyl groups, allowing selective reactions at other positions. This protection is crucial for the synthesis of complex molecules, as it prevents unwanted side reactions. The compound’s effects are mediated through its conversion to active intermediates, which then participate in various biochemical pathways .
Comparison with Similar Compounds
Methyl 2,3-O-isopropylidene-beta-D-ribofuranosiduronic acid can be compared with other similar compounds, such as:
Methyl 2,3-O-isopropylidene-beta-L-ribofuranoside: This compound is an isomer with a different stereochemistry at the anomeric carbon.
Methyl 2,3-O-isopropylidene-alpha-D-ribofuranoside: This compound has an alpha configuration at the anomeric carbon.
Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside: This compound lacks the uronic acid functionality.
The uniqueness of this compound lies in its specific structure, which includes both the isopropylidene protection and the uronic acid group. This combination makes it a valuable intermediate for synthesizing a wide range of bioactive compounds .
Properties
Molecular Formula |
C9H14O6 |
|---|---|
Molecular Weight |
218.20 g/mol |
IUPAC Name |
(3aR,6aR)-4-methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxylic acid |
InChI |
InChI=1S/C9H14O6/c1-9(2)14-4-5(7(10)11)13-8(12-3)6(4)15-9/h4-6,8H,1-3H3,(H,10,11)/t4-,5?,6+,8?/m0/s1 |
InChI Key |
BTFKDZSYIKUCGF-BUEWLAHMSA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@@H](O1)C(OC2C(=O)O)OC)C |
Canonical SMILES |
CC1(OC2C(O1)C(OC2C(=O)O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















